![molecular formula C10H12ClN3 B1480855 1-(2-chloroéthyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098138-97-5](/img/structure/B1480855.png)

1-(2-chloroéthyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Synthesis Analysis

The synthesis of pyrazole derivatives has seen significant progress in recent years, with various researchers focusing on preparing this functional scaffold . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .Chemical Reactions Analysis

Pyrazole derivatives have been synthesized through various reactions, including condensation reactions, dehydrogenative coupling reactions, and [3+2] cycloaddition reactions .Physical and Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique

Chimie médicinale : Découverte de médicaments

Les dérivés du pyrazole sont proéminents dans la découverte de médicaments en raison de leur polyvalence structurelle et de leur activité biologique. Les groupes chloroéthyle et cyclopropyle sur le noyau imidazo[1,2-b]pyrazole pourraient potentiellement interagir avec diverses cibles biologiques. Ces interactions peuvent être exploitées pour développer de nouveaux produits pharmaceutiques avec des applications allant des agents anti-inflammatoires aux agents anticancéreux .

Agrochimie : Développement de pesticides

En agrochimie, des composés comme le 1-(2-chloroéthyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole peuvent servir de précurseurs ou d'ingrédients actifs dans le développement de pesticides. Leur structure leur permet d'interagir avec le système nerveux des ravageurs, fournissant une base pour créer des insecticides ou des herbicides puissants .

Chimie de coordination : Synthèse de ligands

Les atomes d'azote dans le cycle pyrazole en font un excellent candidat pour former des complexes de coordination avec les métaux. Ces complexes ont des applications en catalyse, en science des matériaux et même en chimie médicinale, où ils peuvent être utilisés pour étudier les métalloprotéines ou développer des médicaments à base de métaux .

Chimie organométallique : Conception de catalyseurs

Les chimistes organométalliques pourraient explorer l'utilisation du this compound dans la conception de nouveaux catalyseurs. La capacité du composé à lier les métaux par ses atomes d'azote peut conduire au développement de catalyseurs pour des réactions telles que l'hydrogénation, la formation de liaisons carbone-carbone, et plus encore .

Science des matériaux : Matériaux fonctionnels

Les propriétés photophysiques des dérivés du pyrazole les rendent adaptés à la création de matériaux fonctionnels. Ces matériaux peuvent être utilisés dans des dispositifs électroniques, tels que des diodes électroluminescentes organiques (OLED), ou comme capteurs en raison de leur capacité à émettre ou à absorber la lumière à des longueurs d'onde spécifiques .

Chimie synthétique : Blocs de construction

En chimie synthétique, le composé peut servir de bloc de construction pour construire des molécules plus complexes. Ses sites réactifs permettent diverses transformations chimiques, permettant aux chimistes de synthétiser une large gamme de composés structurellement divers et fonctionnellement riches .

Recherche biologique : Études d'activité biologique

Le potentiel bioactif des dérivés du pyrazole signifie qu'ils sont souvent étudiés pour leurs effets pharmacologiques. La recherche sur le this compound pourrait mettre en lumière de nouvelles activités biologiques, conduisant à des éclaircissements sur les processus cellulaires ou au développement de nouveaux outils de diagnostic .

Chimie physique : Mécanismes réactionnels

Enfin, la structure unique du composé permet d'étudier les mécanismes réactionnels en chimie physique. Les chercheurs peuvent étudier comment les substituants du composé affectent sa réactivité et sa stabilité, fournissant des données précieuses pour la modélisation informatique et les prédictions théoriques .

Mécanisme D'action

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties . They are used in various therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant treatments .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a way that can alter the normal functioning of the target cells . This interaction can lead to changes in the cellular processes, resulting in the therapeutic effects observed.

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways . These compounds can activate or inhibit certain enzymes, stimulate or block receptors, and impact other cellular processes .

Pharmacokinetics

A related compound, 1-(2-chloroethyl)-1h-pyrazole, is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular levels . For instance, they can induce changes in gene expression, cause DNA damage, and lead to DNA fragmentation .

Safety and Hazards

While specific safety data for “1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to handle all chemicals with care. For example, a similar compound, 1-(2-Chloroethyl)piperidine hydrochloride, is considered hazardous and can cause skin burns, eye damage, and respiratory irritation .

Orientations Futures

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .

Analyse Biochimique

Biochemical Properties

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation. For instance, the interaction with cytochrome P450 can result in the inhibition of metabolic pathways, affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450, resulting in the inhibition of its enzymatic activity. This binding interaction can lead to changes in gene expression, as the inhibition of cytochrome P450 affects the metabolic pathways regulated by this enzyme .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. Long-term studies have indicated that 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects are seen. Additionally, high doses of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can induce severe toxicity, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then participate in further biochemical reactions, affecting the overall metabolic flux within the cell. The interaction with cytochrome P450 also highlights the potential for drug-drug interactions, as the inhibition of this enzyme can affect the metabolism of other compounds .

Transport and Distribution

The transport and distribution of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester the compound within specific tissues, affecting its overall distribution and localization. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole .

Subcellular Localization

The subcellular localization of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within the cell .

Propriétés

IUPAC Name |

1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSJUMURRISUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=CN(C3=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

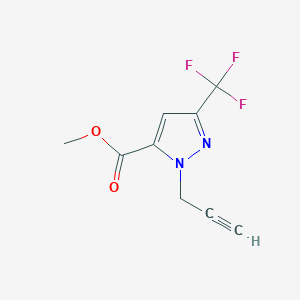

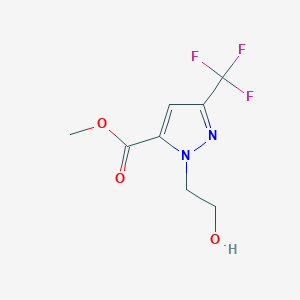

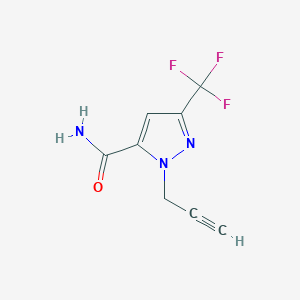

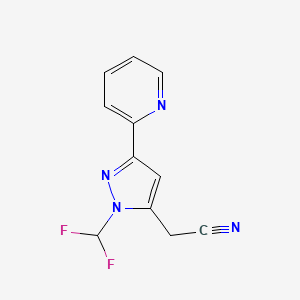

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.